2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound with significant potential in scientific research, particularly in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 349.4 g/mol. This compound is categorized under the pyrazolo[1,5-a]pyrazine class, which has been explored for various biological activities, including as inhibitors of cyclin-dependent kinases.
The compound is sourced from chemical databases such as PubChem and BenchChem, which provide detailed descriptions and classifications. It falls under the broader category of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities. The compound's structure includes a fluorinated phenyl group and a thioether linkage, contributing to its potential pharmacological properties.
The synthesis of 2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves several key steps:
The molecular structure of 2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can be described as follows:
InChI=1S/C20H16FN3S/c1-14-2-6-16(7-3-14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3
.The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds in the pyrazolo[1,5-a]pyrazine class often involves:
The physical and chemical properties of 2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine include:
This compound has several potential applications in scientific research:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8